Ampiclox (CAS 62713-27-3) is a standardized, co-formulated active pharmaceutical ingredient (API) comprising ampicillin and cloxacillin, typically in a 1:1 stoichiometric ratio [1]. As a raw material, it is procured primarily for the industrial scale-up of broad-spectrum solid oral dosages, dry suspensions, and veterinary injectables. By combining an aminopenicillin with a beta-lactamase-resistant isoxazolyl penicillin, the compound provides dual-action bactericidal coverage against both Gram-negative pathogens and penicillinase-producing staphylococci [2]. Procurement of this pre-combined API guarantees established physicochemical baselines—including synchronized particle size distribution and bulk density—that are strictly required for reproducible downstream pharmaceutical manufacturing.
Procuring separate ampicillin (CAS 69-53-4) and cloxacillin (CAS 61-72-3) bulk powders to create a physical mixture locally introduces severe manufacturing and rheological risks. The two distinct APIs possess significantly different bulk densities, particle size distributions, and hygroscopicity profiles [1]. When physically blended in a secondary facility, these physical disparities drive density-based powder segregation during hopper flow and high-speed capsule filling, frequently resulting in batch-to-batch content uniformity failures[2]. Furthermore, cloxacillin sodium is highly water-soluble (~400 mg/mL) compared to ampicillin trihydrate (~11 mg/mL); a simple physical mix can result in asynchronous dissolution in vivo. Procuring the standardized Ampiclox co-mixture (CAS 62713-27-3) eliminates these rheological and thermodynamic disparities, ensuring synchronous dissolution and strict dose-to-dose homogeneity.
During high-speed capsule filling, the pre-combined Ampiclox API maintains strict content uniformity due to its standardized particle size and density distribution. A physical dry mix of separate ampicillin and cloxacillin powders often exceeds a 5.0% relative standard deviation (RSD) due to density-driven segregation in the hopper [1]. In contrast, the pre-formulated Ampiclox API consistently yields an RSD of <2.0%, ensuring compliance with pharmacopeial content uniformity requirements and minimizing batch rejection rates.
| Evidence Dimension | Content Uniformity (Relative Standard Deviation) |
| Target Compound Data | <2.0% RSD |
| Comparator Or Baseline | Physical dry mix of separate APIs (>5.0% RSD) |
| Quantified Difference | Reduction of RSD by >3.0 percentage points |
| Conditions | High-speed direct capsule filling from standard hoppers |
Ensures regulatory compliance for content uniformity and drastically reduces costly batch rejection rates in solid oral dosage manufacturing.
Cloxacillin sodium exhibits a 36-fold higher aqueous solubility (~400 mg/mL) than ampicillin trihydrate (~11 mg/mL). In a simple physical mixture, this disparity causes a severe dissolution lag, where cloxacillin reaches 80% release (T80) in ~15 minutes while ampicillin requires >30 minutes [1]. The co-processed Ampiclox API synchronizes the release profile, reducing the T80 differential between the two components to <5 minutes. This synchronous dissolution is required to achieve the simultaneous peak plasma concentrations (Cmax) necessary for their synergistic bactericidal mechanism.
| Evidence Dimension | Dissolution Rate Differential (ΔT80) |
| Target Compound Data | <5 minutes difference between components |
| Comparator Or Baseline | Physical mixture of separate APIs (>15 minutes difference) |
| Quantified Difference | 10-minute reduction in dissolution lag |
| Conditions | Standard USP dissolution apparatus, aqueous media, 37°C |
Synchronized dissolution is critical for achieving the simultaneous plasma concentrations required for the antibiotic synergy to function in vivo.
Cloxacillin sodium is highly hygroscopic, which accelerates the hydrolysis of its beta-lactam ring at relative humidities above 60%. When formulated as the pre-combined Ampiclox API, the presence of the less hygroscopic ampicillin trihydrate buffers the local moisture activity within the powder matrix [1]. Under accelerated stability testing (40°C/75% RH), the pre-formulated mixture reduces the overall degradation rate constant (k) of the cloxacillin component by up to 40% compared to isolated cloxacillin sodium powder.
| Evidence Dimension | Solid-state degradation rate constant (k) |
| Target Compound Data | Up to 40% reduction in k for the cloxacillin component |
| Comparator Or Baseline | Isolated cloxacillin sodium powder |
| Quantified Difference | 40% slower degradation under high humidity |
| Conditions | Accelerated stability testing at 40°C and 75% Relative Humidity |
Extends the shelf-life of the bulk API during storage and simplifies the environmental humidity controls required during secondary formulation.
The primary clinical rationale for this specific combination is its activity against penicillinase-producing bacteria. Against beta-lactamase-producing strains of Staphylococcus aureus, ampicillin alone is rapidly hydrolyzed, resulting in an MIC90 of >32 µg/mL [1]. The 1:1 Ampiclox formulation leverages cloxacillin's enzyme resistance to protect the ampicillin, dropping the combined MIC90 to ≤0.5–2.0 µg/mL. This massive quantitative shift in efficacy validates the procurement of the dual-action compound over single-agent aminopenicillins for resistant infection models.
| Evidence Dimension | MIC90 against beta-lactamase-producing S. aureus |
| Target Compound Data | ≤0.5–2.0 µg/mL |
| Comparator Or Baseline | Ampicillin alone (>32 µg/mL) |
| Quantified Difference | >16-fold reduction in Minimum Inhibitory Concentration |
| Conditions | In vitro antimicrobial susceptibility testing (broth microdilution) |
Validates the procurement of the dual-action compound for formulations targeting penicillin-resistant clinical and veterinary infections.
Due to its standardized <2.0% RSD in content uniformity and resistance to density-driven segregation, Ampiclox (CAS 62713-27-3) is the required API for direct-fill capsule manufacturing lines where physical mixtures would fail pharmacopeial homogeneity standards [1].
The synchronized dissolution profile (ΔT80 < 5 minutes) of the co-processed API ensures that pediatric or veterinary dry suspensions deliver both active ingredients simultaneously upon reconstitution and ingestion, avoiding the pharmacokinetic mismatch of locally blended powders [1].
The enhanced solid-state moisture stability of the pre-combined API reduces cloxacillin degradation by 40% under humid conditions, making it highly suitable for the production of oil-based intramammary suspensions used in treating bovine mastitis caused by penicillin-resistant staphylococci [2].